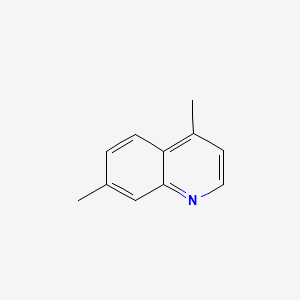

4,7-Dimethylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. This bicyclic aromatic system is not merely a structural curiosity; it is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials. nih.govresearchgate.netorientjchem.orgresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune its electronic and steric properties for specific applications. researchgate.net This adaptability has led to the development of a vast library of quinoline derivatives with a wide spectrum of biological activities and material properties. nih.govorientjchem.org The quinoline nucleus is a key building block in the design of novel bioactive molecules and is found in the structure of many approved drugs. nih.gov

Research Trajectories of Alkylated Quinoline Derivatives

Detailed Research Findings

The study of 4,7-dimethylquinoline and its derivatives has yielded several notable findings across different research areas.

One area of investigation is its use as a precursor in the synthesis of more complex molecules. For example, this compound can be a starting material for creating novel compounds with potential applications in materials science, such as those with non-linear optical properties. bohrium.com Research has demonstrated the synthesis of new carboxaldehydes from 2,4,7-trimethylquinoline (B11914665), a related compound, which can then be used to create other complex molecules. asianpubs.orgasianpubs.org

In the field of corrosion inhibition, quinoline derivatives are known to be effective due to the presence of electron-rich functional groups and π-electrons. najah.educhimicatechnoacta.ru These features allow them to adsorb onto metal surfaces, forming a protective barrier. najah.edu While specific studies on this compound as a corrosion inhibitor are not extensively detailed in the provided results, the general effectiveness of quinoline compounds suggests its potential in this application. google.com

Furthermore, derivatives of this compound have been synthesized and studied for their potential biological activities. For instance, the synthesis of 2-bromo-4,7-dimethylquinoline and 2-chloro-4,7-dimethylquinoline (B1587218) has been reported, with these halogenated derivatives serving as intermediates for further chemical modifications. nih.govcymitquimica.com The introduction of different functional groups onto the this compound scaffold allows for the exploration of a wide range of chemical space and the potential discovery of new bioactive compounds. ontosight.aiconnectjournals.com

Spectroscopic analysis is crucial for characterizing these compounds. The mass spectrum and other spectral data for this compound and its derivatives help confirm their structure and purity. rsc.orgnist.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 157.22 g/mol | ontosight.ai |

| Boiling Point | 264-266°C | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Solubility in Water | Slightly soluble | ontosight.ai |

| Solubility in Organic Solvents | Highly soluble in ethanol (B145695) and dichloromethane | ontosight.ai |

| CAS Number | 40941-54-6 | ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-4-10-9(2)5-6-12-11(10)7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMBYWOEYMBBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193940 | |

| Record name | 4,7-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40941-54-6 | |

| Record name | 4,7-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40941-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040941546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZT8WXU3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4,7 Dimethylquinoline and Its Derivatives

Classical and Contemporary Synthesis Approaches

The synthesis of the quinoline (B57606) scaffold is a cornerstone of heterocyclic chemistry, with several classical name reactions providing the foundational routes. For 4,7-Dimethylquinoline specifically, these methods are adapted by selecting the appropriate substituted precursors, primarily 3-methylaniline (m-toluidine).

Skraup Synthesis Modifications and Optimizations

The Skraup synthesis is a fundamental and widely recognized method for producing quinolines. tandfonline.comresearchgate.net In its classic form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. metu.edu.tr To synthesize this compound, the primary aromatic amine used is 3-methylaniline. The reaction with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene (B124822) leads to the formation of the desired dimethylated quinoline.

The traditional Skraup reaction is known for being violently exothermic and using harsh conditions. researchgate.netresearchgate.net Consequently, significant research has focused on modifying and optimizing the procedure. These modifications aim to reduce the reaction's violence, improve yields, and minimize byproducts. One key area of optimization has been the choice of oxidizing agent; for instance, arsenic oxide has been used as an alternative to nitrobenzene to control the reaction and prevent the formation of difficult-to-separate byproducts. scispace.com Another modification involves a procedural change in how the reactants are mixed, which can markedly reduce the violent nature of the reaction and substantially increase the yield of the substituted quinoline. researchgate.net

| Synthesis Method | Key Reactants | Typical Conditions | Product |

| Skraup Synthesis | 3-Methylaniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | This compound |

Combes Synthesis and Related Ring-Forming Reactions

The Combes synthesis provides a route to 2,4-substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. metu.edu.trwikipedia.org For the synthesis of a this compound derivative, 3-methylaniline is reacted with a β-diketone like acetylacetone (B45752) (2,4-pentanedione). This reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The reaction of 3-methylaniline with acetylacetone would yield 2,4,7-trimethylquinoline (B11914665).

The regioselectivity of the Combes reaction can be influenced by the substituents on both the aniline and the diketone. wikipedia.org While the classic Combes reaction typically uses strong acids like concentrated sulfuric acid, modifications have been explored. For instance, polyphosphoric acid (PPA) has been employed as a dehydrating and cyclizing agent, sometimes resulting in cleaner reactions and higher yields. hep.com.cn The synthesis has also been extended to higher β-diketones to produce derivatives with different alkyl groups at the 2- and 4-positions. tandfonline.com

| Starting Aniline | β-Diketone | Key Conditions | Product |

| 3-Methylaniline | Acetylacetone (2,4-pentanedione) | Acid catalyst (e.g., H₂SO₄, PPA), Heat | 2,4,7-Trimethylquinoline |

Friedländer and Doebner-von Miller Reactions

The Friedländer synthesis is another versatile method for creating quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester. wikipedia.orgresearchgate.net To produce a derivative like ethyl 2,4,7-trimethylquinoline-3-carboxylate, one could react 2-amino-4-methylacetophenone with ethyl acetoacetate. This reaction is often catalyzed by acids or bases. researchgate.netderpharmachemica.com Numerous catalysts have been developed to improve the efficiency and mildness of the Friedländer synthesis, including Lewis acids like neodymium(III) nitrate (B79036) hexahydrate and iron(III) chloride hexahydrate. tandfonline.com

The Doebner-von Miller reaction is a variation of the Skraup synthesis that allows for greater diversity in the substitution pattern of the resulting quinoline. metu.edu.trwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. To synthesize this compound, 3-methylaniline is reacted with crotonaldehyde. The reaction is typically catalyzed by Brønsted or Lewis acids, such as hydrochloric acid or zinc chloride. metu.edu.trwikipedia.org The mechanism is thought to involve the conjugate addition of the aniline to the unsaturated carbonyl compound. metu.edu.tr Improvements to this method have been developed, such as using acrolein diethyl acetal (B89532) as a stable precursor to the α,β-unsaturated aldehyde, leading to a more robust and straightforward procedure. researchgate.net

| Reaction | Aniline Component | Carbonyl Component | Common Catalysts |

| Friedländer | 2-Amino-4-methylacetophenone | Ethyl acetoacetate | FeCl₃·6H₂O, Lewis Acids, Bases |

| Doebner-von Miller | 3-Methylaniline | Crotonaldehyde | HCl, ZnCl₂, Iodine |

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. ijpsjournal.com For quinoline synthesis, this includes catalyst-free approaches and the use of green catalysts and solvents. tandfonline.comnih.gov

Catalyst-free methods have been developed, particularly for reactions involving electron-deficient starting materials. For example, the reaction of m-phenylenediamine (B132917) (a precursor for amino-substituted quinolines) with certain diketones can proceed under reflux in chloroform (B151607) without the need for a catalyst.

Green chemistry approaches to classical syntheses like the Friedländer and Skraup reactions have been extensively explored. These include:

Microwave-Assisted Synthesis (MAS) : Using microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.com

Use of Green Solvents : Water and ethanol (B145695) are increasingly used as environmentally friendly solvents, replacing hazardous organic solvents. tandfonline.com

Benign Catalysts : A wide array of greener catalysts have been employed. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is an inexpensive, non-toxic, and efficient catalyst for the Friedländer synthesis. tandfonline.com Ionic liquids, such as Brønsted acidic ionic liquids, have been used as reusable catalysts, sometimes under solvent-free conditions. ijpsjournal.com Nanocatalysts, including magnetic nanoparticles, are also gaining traction due to their high efficiency and ease of recovery and reuse. nih.gov

| Green Approach | Example Application | Advantages |

| Microwave-Assisted Synthesis | Skraup and Friedländer reactions | Reduced reaction times, improved yields. ijpsjournal.com |

| Green Solvents | Friedländer synthesis in ethanol/water | Reduced environmental impact, safer handling. tandfonline.com |

| Reusable Catalysts | FeCl₃·6H₂O, Ionic Liquids, Nanoparticles | Ease of separation, catalyst can be recycled, cost-effective. tandfonline.comnih.gov |

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. The existing methyl groups and the inherent electronic properties of the quinoline ring system guide the regioselectivity of these subsequent reactions.

Regioselective Substitution Reactions

The reactivity of the quinoline ring is well-defined: the electron-deficient pyridine (B92270) ring is susceptible to nucleophilic attack, while the electron-rich benzene (B151609) ring is prone to electrophilic substitution. The two methyl groups on the this compound scaffold further influence the position of incoming substituents through their electronic and steric effects.

Electrophilic Substitution : The methyl group at C7 is an ortho-, para-directing activator. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) is expected to occur on the benzene ring, directed to positions ortho and para to the C7-methyl group (positions 6 and 8) and influenced by the existing quinoline nitrogen.

Nucleophilic Substitution : Functionalization of the pyridine ring often requires specific strategies. Direct nucleophilic substitution is difficult on a C-H bond but can be achieved on halo-substituted quinolines. For instance, a chloro group at the C4 position of a quinoline is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines and other nucleophiles. mdpi.com

Metalation : Directed ortho-metalation is a powerful tool for regioselective functionalization. Using strong bases like lithium diisopropylamide (LDA) or mixed-metal amide bases can selectively deprotonate specific C-H bonds, allowing for the introduction of an electrophile at a precise location. For chloro-substituted quinolines, the choice of base can direct functionalization to the C-2, C-3, or C-8 positions in a highly regioselective manner. researchgate.net

Direct Fluorination : Electrochemical methods have been developed for the direct and regioselective fluorination of quinolines. Using HF:pyridine as both the reagent and electrolyte, various quinoline derivatives have been successfully difluorinated at the 5- and 8-positions under mild conditions. core.ac.uk This provides a direct route to fluorine-containing derivatives without requiring a pre-functionalized precursor.

Oxidation Reactions (e.g., with Selenium Dioxide)

The oxidation of activated methyl groups on the quinoline ring is a key strategy for introducing functional groups. The methyl group at the 2-position of the quinoline ring is particularly susceptible to oxidation due to the influence of the heterocyclic nitrogen atom. Selenium dioxide (SeO₂) is a selective oxidizing agent commonly used for this transformation.

The oxidation of 2,4,7-trimethylquinoline using a molar equivalent of selenium dioxide in a solvent like dioxane results in the selective conversion of the 2-methyl group into a formyl group, yielding this compound-2-carboxaldehyde. asianpubs.orgresearchgate.net This reaction is typically carried out by refluxing the mixture, after which the product can be isolated. asianpubs.org The reaction proceeds as the dark brownish mixture is filtered to remove metallic selenium, and the resulting aldehyde is purified, for instance, by water vapor distillation after basifying the medium with sodium bicarbonate. asianpubs.org Studies have shown that the oxidation of a free base dimethylquinoline can yield the corresponding aldehyde in significant yields. mdpi.com For example, the oxidation of 2,4-dimethylquinoline (B72138) with selenium dioxide in boiling dioxane has been reported to produce 4-methylquinoline-2-carbaldehyde. jst.go.jp

Table 1: Oxidation of 2,4,7-Trimethylquinoline

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,4,7-Trimethylquinoline | Selenium Dioxide (SeO₂) | Dioxane | Reflux (110 °C), 1.5 h | This compound-2-carboxaldehyde | 51% (as picrate) | asianpubs.org |

Condensation Reactions for Carboxaldehyde and Hydrazone Formation

The aldehyde functional group in this compound-2-carboxaldehyde serves as a versatile handle for further derivatization through condensation reactions. This aldehyde readily reacts with various nucleophiles, such as hydrazines and hydroxylamine (B1172632) derivatives, to form a range of new compounds. asianpubs.org

These reactions are typically performed by dissolving this compound-2-carboxaldehyde in a hot alcohol solvent, such as absolute ethanol, and adding an equimolar amount of the respective reagent. asianpubs.org This method has been successfully used to synthesize phenylhydrazones, nitrophenylhydrazones, an oxime, and a semicarbazone in good yields. asianpubs.orgasianpubs.org For instance, the reaction with semicarbazide (B1199961) hydrochloride yields (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]-semicarbazide with a yield of 84%. asianpubs.org Similarly, reacting the aldehyde with hydroxylamine hydrochloride produces this compound-2-carboxaldehyde oxime in 85% yield. asianpubs.org

The resulting hydrazones can be used as precursors for synthesizing more complex structures, such as formazans, by coupling with diazonium salts. asianpubs.org

Table 2: Condensation Products of this compound-2-carboxaldehyde

| Reagent | Solvent | Product | Yield (%) | Reference |

| Phenylhydrazine | Ethanol | This compound-2-carboxaldehyde phenylhydrazone | 92 | asianpubs.org |

| o-Carboxyphenylhydrazine | Ethanol | This compound-2-carboxaldehyde o-carboxyphenylhydrazone | 88 | asianpubs.org |

| 4-Nitrophenylhydrazine | Ethanol | This compound-2-carboxaldehyde 4-nitrophenylhydrazone | 90 | asianpubs.org |

| 2,4-Dinitrophenylhydrazine | Ethanol | This compound-2-carboxaldehyde 2,4-dinitrophenylhydrazone | 95 | asianpubs.org |

| Hydroxylamine Hydrochloride | Ethanol | This compound-2-carboxaldehyde oxime | 85 | asianpubs.org |

| Semicarbazide Hydrochloride | Ethanol | (E)-1-[(4,7-Dimethylquinolin-2-yl)methylidene]-semicarbazide | 84 | asianpubs.org |

Halogenation and Related Transformations

Halogenated quinoline derivatives are of significant interest, and various methods exist for their synthesis. The Vilsmeier-Haack reaction is one such method used to introduce both a chloro and a formyl group. For example, 2-chloro-5,7-dimethylquinoline-3-carbaldehyde (B187092) has been synthesized using this reaction. bohrium.com While not the 4,7-isomer, this demonstrates a common transformation pathway for dimethylquinolines. Other chlorinated derivatives like 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603) and 4-chloro-5,7-dimethylquinoline (B1612622) have also been reported. calpaclab.comcymitquimica.com

Copper-catalyzed halogenation presents a modern approach for introducing chlorine atoms into quinoline structures with regioselectivity. smolecule.com This method allows for the direct halogenation of pre-formed quinoline scaffolds under mild conditions. smolecule.com

Synthesis of Nitrogen-Containing Heterocyclic Adducts and Fused Systems

The this compound framework can be elaborated to form more complex nitrogen-containing heterocyclic systems. These reactions often utilize the functional groups introduced in previous steps, such as the carboxaldehyde or its hydrazone derivatives.

A notable example is the synthesis of formazans. The phenylhydrazone and o-carboxyphenylhydrazone of this compound-2-carboxaldehyde can undergo a coupling reaction with diazotized anthranilic acid or aniline. asianpubs.org This reaction introduces a new heterocyclic moiety at the 3-position of the formazan (B1609692) chain, demonstrating a pathway to build complex, fused systems from the initial quinoline derivative. asianpubs.orgasianpubs.org

Furthermore, the quinoline scaffold itself is a key building block in the synthesis of a wide range of pharmacologically active substances. tandfonline.com General strategies for synthesizing nitrogen-containing heterocycles often involve cyclization reactions, which can be applied to appropriately functionalized quinoline derivatives to create fused polycyclic systems. mdpi.combu.edu.eg For example, quinoline derivatives can be grafted with moieties like pyrazoles and pyridazines. researchgate.net

Introduction of Diverse Chemical Moieties (e.g., ferrocenyl, thiol)

Beyond the previously mentioned transformations, various other chemical groups can be attached to the this compound core to impart specific properties.

Ferrocenyl Moieties: Ferrocene-containing compounds are of interest due to their unique electrochemical properties and biological activities. A practical one-pot method has been developed for the synthesis of ferrocenyl-substituted quinolines. metu.edu.tr This involves the molecular iodine-catalyzed reaction between enolizable aldehydes and ferrocenyl imines, which are prepared from the condensation of ferrocenecarboxaldehyde with anilines. metu.edu.tr Using this methodology, derivatives such as 2-ferrocenyl-7-methylquinoline and 2-ferrocenyl-3,7-dimethylquinoline have been synthesized. metu.edu.tr

Thiol Moieties: The introduction of a thiol group leads to the formation of quinolinethiols or their tautomeric thione form. This compound-2-thiol, also known as 4,7-dimethyl-1H-quinoline-2-thione, is a known derivative. ontosight.ai This compound consists of the this compound structure with a thiol group at the 2-position. ontosight.ai

Other Moieties: Aromatization reactions can be used to introduce hydroxyl groups. For instance, 2,4,7-trimethyl-7,8-dihydroquinolinone can be aromatized using manganese(III) acetate (B1210297) to synthesize 2,4,7-dimethylquinolin-5-ol. scirp.org

Coordination Chemistry of 4,7 Dimethylquinoline and Its Ligand Derivatives

Ligand Design and Synthesis Strategies

The design of ligands based on the 4,7-dimethylquinoline scaffold is centered on introducing additional donor atoms to create multidentate chelators. This enhances the stability and influences the geometry of the resulting metal complexes. A common strategy involves the functionalization of the quinoline (B57606) ring, often at the 2 and 8 positions, to introduce moieties capable of coordination, such as hydroxyl, carboxyl, or amino groups.

Synthetic strategies for quinoline derivatives, in general, are well-established and can be adapted for this compound. These methods often involve condensation and cyclization reactions. For instance, a widely used approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Variations of this and other classical methods like the Skraup, Doebner-von Miller, and Combes syntheses can be tailored to produce substituted quinolines.

Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions, offer versatile routes to functionalized quinoline derivatives. These techniques allow for the precise introduction of various substituents onto the quinoline core, enabling the fine-tuning of the ligand's electronic and steric properties to achieve desired coordination characteristics. For example, palladium-catalyzed reactions can be employed to attach coordinating side arms to the this compound framework. The design process may also be guided by computational modeling to predict the binding affinity and selectivity of the proposed ligands for specific metal ions.

Complexation with Transition Metal Ions (e.g., Copper, Cobalt, Manganese, Iron, Nickel, Zinc, Cadmium)

Ligands derived from this compound readily form complexes with a variety of first-row transition metal ions. The nitrogen atom of the quinoline ring is the primary coordination site. When additional donor groups are incorporated into the ligand structure, this compound-based ligands can act as bidentate, tridentate, or even polydentate chelating agents.

Copper(II): Copper(II) complexes with quinoline-based ligands have been extensively studied. For instance, the complexation of a related compound, 4,7-dichloroquinoline, with copper(II) bromide results in a dimeric complex, [Cu(4,7-dichloroquinoline)2Br2]2. In this structure, the copper ions are bridged by bromide ligands, and each copper center adopts a distorted square pyramidal geometry. While not this compound, this provides insight into how substituted quinolines coordinate to copper.

Cobalt(II) and Nickel(II): Cobalt(II) and Nickel(II) ions form complexes with quinoline and its derivatives, often resulting in tetrahedral or octahedral geometries depending on the stoichiometry and the nature of other coordinating ligands. For example, reaction of isoquinoline (B145761) with cobalt(II) and nickel(II) halides can produce complexes with stoichiometries of (ligand)2MX2 or (ligand)4MX2.

Zinc(II) and Cadmium(II): Zinc(II) and Cadmium(II), being d¹⁰ ions, exhibit flexibility in their coordination geometries, with tetrahedral and octahedral being common. The complexation with this compound-based ligands would be expected to yield stable complexes, driven by the Lewis acid-base interaction between the metal ion and the nitrogen donor atom(s) of the ligand.

Iron and Manganese: The coordination chemistry of iron and manganese with N-heterocyclic ligands is rich and varied, with the metal ions adopting various oxidation states and coordination geometries. While specific studies on this compound complexes with these metals are not extensively documented in readily available literature, the general principles of coordination chemistry suggest that stable complexes can be formed.

The table below summarizes the expected coordination behavior of this compound-based ligands with various transition metals, based on the general behavior of quinoline derivatives.

| Metal Ion | Expected Geometry | Comments |

| Copper(II) | Distorted Square Pyramidal, Octahedral | Prone to Jahn-Teller distortion. |

| Cobalt(II) | Tetrahedral, Octahedral | Geometry is often concentration and temperature dependent. |

| Nickel(II) | Square Planar, Tetrahedral, Octahedral | A variety of geometries are possible. |

| Zinc(II) | Tetrahedral, Octahedral | Flexible coordination geometry due to d¹⁰ configuration. |

| Cadmium(II) | Tetrahedral, Octahedral | Similar to Zinc(II) but with a larger ionic radius. |

| Iron(II/III) | Octahedral, Tetrahedral | Oxidation state of iron influences geometry and magnetic properties. |

| Manganese(II/III) | Octahedral, Tetrahedral | Can adopt multiple oxidation states. |

Complexation with Lanthanide and Actinide Metal Ions

The coordination chemistry of this compound with f-block elements, the lanthanides and actinides, is less explored compared to transition metals. Lanthanide and actinide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. However, they are known to form complexes with nitrogen-containing ligands, especially when the ligand is part of a multidentate chelating system.

The large ionic radii of lanthanide and actinide ions favor high coordination numbers, typically ranging from 8 to 12. Therefore, for effective complexation with this compound, the ligand would likely need to be a polydentate derivative incorporating other donor groups, such as carboxylates or hydroxyls, to satisfy the coordination requirements of these large metal ions.

While specific studies on the complexation of this compound with lanthanides and actinides are scarce, research on other quinoline derivatives provides some insights. For example, lanthanide complexes with 5,7-dibromo-8-quinolinoline have been synthesized and characterized. These studies suggest that the quinoline nitrogen can indeed participate in coordination to lanthanide ions as part of a larger chelate ring. The resulting complexes often exhibit interesting photophysical properties, such as luminescence, which is a characteristic feature of many lanthanide compounds.

For actinides, the even larger ionic radii and the availability of f-orbitals for bonding can lead to complex coordination geometries and bonding interactions. The design of ligands for the selective complexation of specific actinides is an area of active research, particularly in the context of nuclear fuel reprocessing and waste management.

Stoichiometry and Coordination Geometry of Metal Complexes

The stoichiometry of metal complexes with this compound-based ligands is dependent on several factors, including the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the denticity of the ligand. For a simple monodentate coordination of this compound itself, the stoichiometry would likely be of the type [M(this compound)n]Xm, where 'n' can vary.

When this compound is part of a bidentate or tridentate ligand, the stoichiometry is more defined, often with a 1:1, 1:2, or 2:1 metal-to-ligand ratio. For example, a divalent metal ion (M²⁺) reacting with a bidentate ligand (L) derived from this compound could form complexes with stoichiometries such as [ML]²⁺, [ML₂]²⁺, or even bridged dimeric structures.

The coordination geometry is a direct consequence of the coordination number of the central metal ion and the steric and electronic properties of the ligands.

Four-coordinate complexes can adopt either a tetrahedral or a square planar geometry.

Five-coordinate complexes typically exhibit trigonal bipyramidal or square pyramidal geometries.

Six-coordinate complexes are most commonly octahedral, although distorted geometries are also frequent, especially with d⁹ ions like Cu(II) due to the Jahn-Teller effect.

X-ray crystallography is the definitive method for determining the precise stoichiometry and coordination geometry of these complexes in the solid state.

Spectroscopic and Magnetic Characterization of Complexes

A variety of spectroscopic and magnetic techniques are employed to characterize the metal complexes of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=C bonds within the quinoline ring upon complexation can be observed. Additionally, the presence of characteristic bands from other functional groups in the ligand can confirm their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. These spectra are highly dependent on the coordination geometry and the nature of the ligands, and can be used to infer the stereochemistry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zinc(II) and Cadmium(II), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the complex in solution. Chemical shift changes of the ligand protons and carbons upon coordination can provide insights into the binding mode.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic properties of paramagnetic complexes, such as those of many transition metals. The measured magnetic moment can help in determining the number of unpaired electrons, which in turn provides information about the oxidation state and the spin state (high-spin or low-spin) of the central metal ion. This is particularly useful for distinguishing between different possible coordination geometries, for example, tetrahedral versus square planar for Ni(II).

The table below provides a summary of the characterization techniques and the information they provide.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordinating groups, changes in bond vibrations. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry. |

| NMR Spectroscopy | Structure in solution for diamagnetic complexes, ligand binding mode. |

| Magnetic Susceptibility | Number of unpaired electrons, oxidation and spin state of the metal. |

| X-ray Crystallography | Precise solid-state structure, bond lengths and angles. |

Stability Constants and Thermodynamic Studies of Metal-Ligand Interactions

M + L ⇌ ML ; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂ ; K₂ = [ML₂] / ([ML][L]) ... M + nL ⇌ MLₙ ; βₙ = [MLₙ] / ([M][L]ⁿ)

Higher values of the stability constant indicate a greater thermodynamic stability of the complex. The determination of these constants is typically carried out using techniques such as potentiometric titration, spectrophotometry, or calorimetry.

Thermodynamic studies provide further insight into the driving forces behind complex formation. The Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the complexation reaction are related by the equation:

ΔG = ΔH - TΔS = -RTlnK

By measuring the stability constant at different temperatures, the values of ΔH and ΔS can be determined. A negative ΔH indicates that the complex formation is an exothermic process, while a positive ΔS suggests an increase in disorder, often associated with the chelate effect. The chelate effect refers to the enhanced stability of complexes containing chelate rings compared to analogous complexes with monodentate ligands. Ligands derived from this compound that are designed to be multidentate would be expected to exhibit a significant chelate effect, leading to the formation of highly stable metal complexes.

Investigation of Coordination Modes (e.g., Bidentate, Tridentate)

The coordination mode of a ligand describes how it binds to the central metal ion. This compound itself is a monodentate ligand, coordinating through its single nitrogen donor atom. However, by introducing other donor functionalities, its derivatives can act as multidentate ligands.

Bidentate Coordination: A common approach is to introduce a coordinating group at the 8-position, such as a hydroxyl group (forming an 8-hydroxyquinolinate derivative) or an amino group. In these cases, the ligand can form a stable five-membered chelate ring with the metal ion by coordinating through the quinoline nitrogen and the donor atom of the substituent.

Tridentate Coordination: To achieve tridentate coordination, additional coordinating groups can be introduced. For example, a ligand could be designed with a substituent at the 2-position containing a donor atom, in addition to a coordinating group at the 8-position. This would allow the ligand to wrap around the metal ion, forming two chelate rings.

The specific coordination mode adopted by a ligand depends on its structure, the nature of the metal ion (its size, preferred coordination number, and geometry), and the reaction conditions. The investigation of these coordination modes is crucial for understanding the structure-property relationships of the resulting metal complexes and for the rational design of new ligands with specific applications in mind, such as catalysis, sensing, or materials science. Spectroscopic techniques and single-crystal X-ray diffraction are the primary methods used to elucidate the coordination modes of these ligands.

Role of Non-Covalent Interactions in Coordination Assemblies

Non-covalent interactions are paramount in the field of coordination chemistry, dictating the self-assembly, structural stability, and ultimate topology of supramolecular architectures. These forces, though weaker than covalent or ionic bonds, collectively provide the directional cues necessary to guide individual molecular components—metal ions and ligands such as this compound—into highly ordered one-, two-, or three-dimensional networks. The primary non-covalent forces at play include hydrogen bonding, π-π stacking, C–H···π interactions, and van der Waals forces. The specific geometry and electronic nature of the this compound ligand, with its extended aromatic system and methyl group substituents, create a unique platform for a variety of such interactions to manifest.

The systematic study of these weak forces is crucial for rational crystal engineering, enabling the design of coordination polymers and metal-organic frameworks with tailored properties. Understanding how this compound and its derivatives participate in these interactions allows for control over the resulting crystal packing and the physical or chemical characteristics of the material.

Detailed Analysis of a this compound Derivative Assembly

Detailed structural insights into the role of non-covalent interactions can be gleaned from the crystal structure of (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate, a derivative of this compound. While not a metal coordination complex, its crystalline solid-state structure provides an excellent model of how the this compound framework orchestrates supramolecular assembly through a network of hydrogen bonds and other weak contacts. nih.gov

Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, was employed to deconstruct the crystal packing of this compound. The analysis reveals that the supramolecular structure is heavily stabilized by hydrogen bonding and a high proportion of hydrogen-hydrogen contacts. nih.gov

Table 1: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) | Description |

| H···H | 55.4% | Represents the most significant contribution, indicating a high degree of packing efficiency and the importance of van der Waals forces. nih.gov |

| H···O/O···H | 14.8% | Corresponds to the prevalent O—H···O and N—H···O hydrogen bonds within the structure, crucial for linking the molecules and water hydrates. nih.gov |

| H···C/C···H | 11.7% | These contacts represent C–H···π or other weak C-H interactions with the aromatic rings, contributing to the overall stability of the layered structure. nih.gov |

| H···N/N···H | 8.3% | Primarily associated with O—H···N hydrogen bonds, which are key directional forces in the assembly. nih.gov |

The primary forces driving the assembly are a series of distinct hydrogen bonds involving the semicarbazide (B1199961) moiety, the quinoline nitrogen, and co-crystallized water molecules. These interactions create a robust, layered supramolecular network. The specific geometries of these hydrogen bonds are critical for the final architecture. nih.gov Red spots on the Hirshfeld surface mapped over dnorm clearly indicate the locations of these strong intermolecular contacts, particularly the H···O and H···N interactions. nih.gov

The key hydrogen bonding interactions identified in the crystal structure are detailed in the table below.

Table 2: Hydrogen Bond Geometry in the Crystal Structure of a this compound Derivative

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O1W—H1W1···O1 | 0.85(3) | 2.01(3) | 2.846(2) | 168(3) |

| O1W—H1W2···N1 | 0.85(3) | 2.03(3) | 2.866(2) | 168(3) |

| O2W—H2W1···O1W | 0.85(3) | 2.00(3) | 2.819(2) | 161(3) |

| N3—H3N···O2W | 0.86 | 2.04 | 2.895(2) | 172.0 |

Data sourced from the crystallographic study of (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate. nih.gov

In this assembly, H···H contacts account for over half of the surface interactions, which is characteristic of organic molecules with significant aliphatic or aromatic hydrogen content. The H···O/O···H and H···N/N···H contacts, representing just under a quarter of the total, are the primary directional forces responsible for the specific molecular arrangement. nih.gov The C···H/H···C interactions, though weaker, are numerous and collectively contribute significantly to the cohesion of the crystal lattice. nih.gov This detailed analysis underscores how the functionalization of the this compound scaffold can be used to introduce specific non-covalent interaction sites, thereby guiding the formation of predictable supramolecular structures.

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level in Vitro

Enzyme Inhibition Mechanisms and Molecular Interactions of Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets. The following sections detail the specific enzyme inhibition mechanisms and molecular interactions attributed to this class of compounds.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. youtube.com The primary mechanism of action for quinolones involves the stabilization of the enzyme-DNA complex. nih.gov

The key event in their inhibitory action is the formation of a ternary complex consisting of the quinolone, the topoisomerase enzyme, and the bacterial DNA. nih.govyoutube.com This complex traps the enzyme in a state where it has cleaved the DNA strands but is prevented from re-ligating them. nih.gov This leads to the accumulation of double-strand DNA breaks, which stalls the replication fork, induces the SOS response for DNA repair, and ultimately triggers bacterial cell death. nih.govpku.edu.cn The interaction is mediated through a water-metal ion bridge, which coordinates the binding of the drug to the active site. nih.gov For many Gram-negative bacteria, DNA gyrase is the primary target, while for many Gram-positive bacteria, topoisomerase IV is the principal target. nih.govwikipedia.org

Modulating Cell Signaling Pathways (e.g., Apoptosis Induction in Cancer Cell Lines)

Derivatives of the quinoline scaffold have demonstrated significant potential as anticancer agents by modulating critical cell signaling pathways, most notably by inducing apoptosis (programmed cell death) in cancer cells. nih.govekb.eg This pro-apoptotic activity is often multifaceted, involving the arrest of the cell cycle, activation of apoptotic proteins, and generation of reactive oxygen species (ROS). nih.govrsc.org

Studies have shown that certain quinoline derivatives can arrest the cell cycle at either the G2/M or G0/G1 phase, preventing cancer cells from proliferating. rsc.orgmdpi.com This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, this involves the cleavage and activation of caspases, which are key executioner enzymes in the apoptotic cascade. For instance, the novel synthetic quinoline derivative DFIQ was found to induce the cleavage of apoptotic proteins and disrupt ROS reduction, leading to the accumulation of superoxide (B77818) radicals and subsequent cell death in non-small-cell lung cancer models. nih.gov

Table 1: Effects of Representative Quinoline Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Observed Mechanism of Action |

|---|---|---|---|

| DFIQ | Non-small-cell lung cancer | 4.16 µM (24h) | Apoptosis induction, ROS accumulation, lysosome accumulation. nih.gov |

| Compound 91b1 | A549 (lung), KYSE450 (esophageal) | Not specified | Cell cycle arrest at G0/G1 phase. mdpi.com |

| Compound 4c | MDA-MB-231 (breast) | Not specified | Cell cycle arrest at G2/M phases, induction of apoptosis. rsc.org |

Proteasome Inhibition Mechanisms

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a validated strategy in cancer therapy. Substituted quinolines have emerged as a novel class of nonpeptidic, noncovalent proteasome inhibitors. nih.gov

Kinetic analyses have characterized the mechanism as a "mixed-type inhibition" of the proteasome's chymotrypsin-like (CT-L) activity, where the inhibitor affects both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (KM). nih.gov Some quinoline derivatives inhibit not only the chymotrypsin-like (β5) activity but also the caspase-like (β1) activity of the proteasome. nih.gov Furthermore, certain quinolin-chlorobenzothioate derivatives have been identified that target the regulatory subunit of the proteasome rather than the catalytic subunit, leading to the accumulation of ubiquitylated proteins and inducing cellular stress and cell death. nih.gov A significant consequence of proteasome inhibition by these compounds is the prevention of NF-κB mediated gene expression, which is consistent with the established effects of proteasome inhibitors. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells. rsc.orgrsc.org Consequently, hDHODH is an attractive target for cancer therapy. Several quinoline derivatives have been identified as potent inhibitors of hDHODH. rsc.orgnih.gov

A structure-guided drug design approach has led to the development of 4-quinoline carboxylic acids that act as potent hDHODH inhibitors, with some analogues achieving IC50 values in the low nanomolar range. nih.gov For example, compound 41 from one such study demonstrated an IC50 of 9.71 nM. nih.gov X-ray crystallography has confirmed that these inhibitors bind directly to the enzyme. rsc.orgrsc.org The binding mode often involves interactions within the brequinar-binding pocket, with some analogues forming novel hydrogen bonds with key residues like T63 or Y356. nih.govosti.gov The structure-activity relationship (SAR) indicates that specific substitutions, such as a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group on the quinoline scaffold, are beneficial for potent inhibition of hDHODH. rsc.orgrsc.org

Cholinesterase (AChE/BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Various quinoline derivatives have been designed and synthesized as potent inhibitors of these cholinesterases. nih.govnih.gov

Molecular modeling and kinetic studies have shown that these compounds can act as mixed-type inhibitors, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. mdpi.comnih.gov The 4-aminoquinoline (B48711) core has been identified as a particularly effective starting point for designing new AChE inhibitors. nih.gov The binding is often stabilized by π–π stacking interactions with aromatic residues in the active site gorge, such as Trp84 and Tyr334 in AChE, and hydrogen bonds with critical residues like His440. nih.gov Structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring, as well as the length of linkers in conjugate molecules, play crucial roles in determining the inhibitory potency and selectivity for AChE versus BChE. nih.govresearchgate.net

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. mui.ac.ir While non-selective COX inhibitors are effective anti-inflammatory agents, they can cause gastrointestinal side effects due to COX-1 inhibition. Therefore, there is significant interest in developing selective COX-2 inhibitors. Quinoline-based compounds have been designed as selective COX-2 inhibitors. mui.ac.irnih.gov

These derivatives often incorporate a methylsulfonyl or azido (B1232118) COX-2 pharmacophore. mui.ac.ir Studies on 2-aryl quinolines and other related structures show that the nature of substituents on both the quinoline ring and the aryl ring dictates the potency and selectivity of inhibition. nih.gov For example, a series of novel 1,2,4-triazine-quinoline hybrids exhibited potent and highly selective COX-2 inhibition, with some compounds showing selectivity indices significantly higher than the reference drug, celecoxib. nih.gov Molecular docking studies suggest these compounds bind effectively within the active site of the COX-2 enzyme. rjptonline.org

Table 2: COX Inhibitory Activity of Representative Quinoline-Triazine Hybrids

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |

|---|---|---|---|

| Hybrid 8e | 12.5 | 0.047 | 265.9 |

| Celecoxib (Reference) | 14.7 | 0.045 | 326 |

Data adapted from a study on novel 1,2,4-triazine-quinoline hybrids. nih.gov

Anti-aromatase Activity

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. connectjournals.com The inhibition of this enzyme is a proven strategy for reducing estrogen levels. connectjournals.comnih.gov Several quinoline-based structures have been investigated for their potential to inhibit aromatase. For instance, metal complexes of 8-hydroxyquinoline (B1678124) have demonstrated aromatase inhibitory effects, with copper complexes showing notable activity. nih.gov Specifically, a copper complex of 8-hydroxyquinoline and 5-nitro-uracil (Compound 6 in the study) exhibited an IC50 value of 0.30 μM against aromatase. nih.gov

Furthermore, derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have been synthesized and evaluated as non-steroidal aromatase inhibitors, with some compounds showing optimal inhibitory activity. connectjournals.com While direct studies on 4,7-dimethylquinoline are limited, the quinoline scaffold is recognized as a promising framework for developing new aromatase inhibitors. mdpi.com The anti-aromatase potential of imidazole/quinoline derivatives has also been highlighted, with certain compounds showing potent inhibition, sometimes exceeding that of the reference drug letrozole (B1683767) at specific concentrations. mdpi.com

| Compound Class | Specific Compound Example | Reported Anti-Aromatase Activity (IC50) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-Copper Complex | 8HQ–Cu–5Nu (Compound 6) | 0.30 μM | nih.gov |

| 8-Hydroxyquinoline-Copper Complex | 8HQ–Cu–5Iu (Compound 9) | 1.70 μM | nih.gov |

| Tetrahydroquinoline Derivative | Compound 5c | Optimal inhibitory activity observed | connectjournals.com |

| Azole Derivative | Compound 26 | 0.2 nM | mdpi.com |

| Azole Derivative | Compound 27 | 6.8 nM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

The biological activity of quinoline derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies on various quinoline analogs have provided insights into the structural features required for target interaction and biological effect.

For quinoline carboxylic acid analogs acting as inhibitors of dihydroorotate dehydrogenase, three key regions for activity have been identified:

The C(2) position: Requires bulky, hydrophobic substituents. nih.gov

The C(4) position: Shows a strict requirement for a carboxylic acid group. nih.gov

The benzo portion of the quinoline ring: Activity is influenced by appropriate substitutions. nih.gov

In the context of anticancer activity, SAR studies of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that the aromatic 2-arylquinoline derivatives generally displayed a better activity profile than their partially saturated tetrahydroquinoline counterparts. rsc.org Lipophilicity was also identified as a key factor, with more lipophilic quinoline derivatives showing better cytotoxic effects against certain cancer cell lines. rsc.org

For quinazoline-based EGFR inhibitors, a related class of compounds, SAR studies have shown that substitutions at various positions on the quinazoline (B50416) core are critical for inhibitory activity. For example, introducing a fluor-substituent at the C-2 position of a linked benzene (B151609) ring was found to be vital for activity, while adding a nitro group at the C-5 position of a benzamide (B126) moiety increased inhibitory activity. mdpi.com For this compound, the methyl groups at positions C4 and C7 would contribute to the molecule's lipophilicity and steric profile, which would, in turn, influence its binding to a target protein's active site. The specific placement of these methyl groups would dictate the nature of the hydrophobic and van der Waals interactions with the target.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological macromolecule. nih.gov Docking studies of various inhibitors with the aromatase enzyme have identified key amino acid residues crucial for binding. The active site of aromatase contains both hydrophobic and polar residues that interact with inhibitors. nih.govresearchgate.net

Key interactions observed for known non-steroidal aromatase inhibitors include:

Hydrogen Bonding: Interactions with residues such as Arg115 and Met374. mdpi.com

Pi-Pi Stacking and Pi-Alkyl Interactions: Involving aromatic residues like Phe134, Phe221, and Trp224, and aliphatic residues like Val370 and Ile133. mdpi.comnih.gov

Hydrophobic Interactions: With residues including Ala306 and Val370. mdpi.com

Although a specific molecular docking study for this compound with aromatase is not available in the cited literature, its structure allows for predictions about its potential binding mode. The aromatic quinoline ring system could engage in pi-pi stacking interactions with the phenylalanine and tryptophan residues in the aromatase active site. The methyl groups at positions 4 and 7 could form favorable hydrophobic and van der Waals interactions with non-polar residues within the binding pocket, potentially enhancing binding affinity.

| Amino Acid Residue | Location | Potential Interaction Type with Ligands | Reference |

|---|---|---|---|

| Arg115 | Aromatase Active Site | Hydrogen Bonding | mdpi.com |

| Met374 | Aromatase Active Site | Hydrogen Bonding | mdpi.com |

| Phe134 | Aromatase Active Site | Pi-Pi Stacking, Hydrophobic | nih.govmdpi.com |

| Phe221 | Aromatase Active Site | Pi-Pi Stacking, Hydrophobic | nih.govmdpi.com |

| Trp224 | Aromatase Active Site | Pi-Pi Stacking, Pi-Alkyl | nih.govmdpi.com |

| Val370 | Aromatase Active Site | Pi-Alkyl, Hydrophobic | nih.govmdpi.com |

| Ile133 | Aromatase Active Site | Pi-Alkyl | mdpi.com |

| Ala306 | Aromatase Active Site | Hydrophobic | nih.gov |

In Vitro Studies on Specific Cellular Processes (e.g., Cellular Uptake, Subcellular Localization)

The efficacy of a compound is dependent not only on its interaction with a molecular target but also on its ability to reach that target within the cell. Studies on cellular uptake and subcellular localization provide crucial information on the bioavailability of a compound at the cellular level.

Research on quinoline-based compounds has demonstrated their ability to be taken up by cells. The inherent fluorescence of some quinazoline derivatives has been utilized to visualize their cellular uptake and distribution using confocal laser-scanning microscopy. researchgate.net Studies on rhodium(III) complexes bearing quinoline-benzopyran ligands have shown that these complexes can exhibit selective cytotoxicity and localize within the cell nucleus, where they may trigger DNA damage and apoptosis. nih.gov This nuclear localization is a significant finding, as it suggests a potential mechanism of action involving interference with genetic material. Given the structural similarities, it is plausible that this compound would also be taken up by cells, though its specific subcellular destination would depend on its physicochemical properties, such as lipophilicity and its potential to interact with specific cellular transporters or structures.

Photodynamic Mechanisms (e.g., Singlet Oxygen Generation, Photosensitization)

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which can induce cell death. The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. nih.gov

The quinoline scaffold is a component of some known photosensitizers. For example, quinine, a quinoline alkaloid, is known to sensitize the formation of singlet oxygen in organic solvents. Unsymmetrical squaraine cyanine (B1664457) dyes containing a quinoline moiety have also been synthesized and evaluated for their phototherapeutic effects, although their ability to produce singlet oxygen was found to be low. mdpi.com

The photodynamic mechanism typically involves the photosensitizer absorbing light, leading to its excitation from the ground state to a short-lived singlet excited state. Through a process called intersystem crossing, it can transition to a longer-lived triplet excited state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (triplet state), resulting in the formation of highly reactive singlet oxygen (a Type II mechanism). This singlet oxygen can then oxidize various biomolecules, leading to cellular damage.

While the specific photophysical and photochemical properties of this compound have not been detailed in the provided search results, its aromatic structure suggests it may possess some photosensitizing capabilities. Further studies would be required to determine its absorption spectrum, triplet state lifetime, and singlet oxygen quantum yield to fully assess its potential for use in photodynamic therapy.

Advanced Applications in Research Domains

Applications in Materials Science

The exploration of quinoline (B57606) derivatives in materials science is a burgeoning field, driven by their unique electronic and photophysical properties. However, specific research focusing exclusively on 4,7-Dimethylquinoline remains limited in publicly available literature. The following sections discuss the potential applications based on the general characteristics of the quinoline scaffold, while noting the absence of detailed studies on the 4,7-dimethyl substituted variant.

Fluorescent Materials and Optoelectronic Applications

Quinoline derivatives are widely investigated for their fluorescent properties, which are tunable through structural modifications. The inherent aromaticity and the presence of a nitrogen atom in the quinoline ring system give rise to π-π* and n-π* electronic transitions, which are fundamental to their fluorescence. The introduction of substituents can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts of these materials.

While the general quinoline scaffold is a promising candidate for fluorescent materials, specific studies detailing the synthesis and characterization of fluorescent materials derived directly from this compound are not extensively reported. The methyl groups at the 4 and 7 positions are expected to influence the electronic properties and solubility of the molecule, which in turn would affect its performance in optoelectronic devices. Further research is required to fully elucidate the specific photophysical properties of this compound and its potential in this domain.

Table 1: General Photophysical Properties of Quinoline-Based Fluorophores

| Property | General Description | Potential Influence of 4,7-Dimethyl Substitution |

|---|---|---|

| Absorption | Typically in the UV-Vis region, influenced by the extent of π-conjugation and substituent effects. | The methyl groups may cause a slight bathochromic (red) shift in the absorption spectrum. |

| Emission | Fluorescence emission is common, with wavelengths that can be tuned from the blue to the red region of the spectrum. | The electron-donating nature of the methyl groups could enhance fluorescence quantum yield. |

| Quantum Yield | Varies widely depending on the specific derivative and its environment. | This would need to be experimentally determined for this compound derivatives. |

| Stokes Shift | The difference between the absorption and emission maxima is crucial for various applications to minimize self-absorption. | The specific Stokes shift for this compound-based fluorophores is not documented. |

Organic Light-Emitting Diodes (OLEDs) and Semiconductor Research

The field of organic electronics has seen significant advancements with the development of novel materials for Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124), have been instrumental in the evolution of OLED technology, serving as electron transport and emissive materials.

There is, however, a notable lack of specific research on the application of this compound in OLEDs or as an organic semiconductor. The electronic properties of a material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for its function in an OLED. While the quinoline core provides a good foundation, the specific impact of the 4,7-dimethyl substitution on these parameters has not been detailed in the available literature. Consequently, its potential as a host, dopant, or transport material in OLEDs remains speculative.

Development of Dyes and Pigments

Historically, quinoline derivatives have been used in the synthesis of cyanine (B1664457) dyes, which have applications in photographic sensitization and as biological stains. The synthesis of dyes often involves the quaternization of the quinoline nitrogen followed by condensation reactions to create extended conjugated systems responsible for color.

Chemical Biology Probes and Imaging Agents (In Vitro)

Fluorescent small molecules are invaluable tools in chemical biology for visualizing cellular structures and processes in vitro. The quinoline scaffold has been utilized in the design of various fluorescent probes due to its favorable photophysical properties and biocompatibility in certain derivatized forms.

Golgi-Localized Probes

The Golgi apparatus is a key organelle in the secretory pathway, and fluorescent probes that specifically target it are essential for studying its structure and function. Some quinoline derivatives have been explored for their potential to localize within specific cellular compartments. The pyridyl moiety within the quinoline structure is thought to have some compatibility with the slightly acidic environment of the Golgi apparatus nih.gov.

However, there is no specific mention in the scientific literature of this compound being used as a Golgi-localized probe. The development of such a probe would require the strategic incorporation of functional groups onto the this compound core to direct its subcellular localization, a research avenue that has yet to be explored.

Fluorescent Probes for Cellular Processes

The design of fluorescent probes for monitoring cellular processes often involves creating molecules whose fluorescence properties change in response to a specific biological event or analyte. The addition of a dimethylamino group at the 7-position of a quinoline ring has been shown to induce fluorescence, a property that has been exploited to turn a non-fluorescent bioactive molecule into a fluorescent probe for cell imaging nih.gov. This suggests that the 7-methyl group in this compound could potentially be functionalized to a dimethylamino group to impart fluorescence.

While this provides a potential route for developing probes, there are currently no published studies that specifically utilize this compound as a fluorescent probe for imaging cellular processes. The development and application of such probes would necessitate further research into the synthesis of appropriate derivatives and their characterization in cellular environments.

Table 2: Potential of this compound in Chemical Biology

| Application Area | General Principle | Status of this compound Research |

|---|---|---|

| Golgi-Localization | Exploiting the physicochemical properties of the quinoline ring for organelle-specific targeting. | No specific studies have been reported for this compound. |

| Cellular Process Imaging | Designing derivatives whose fluorescence is sensitive to specific cellular events or analytes. | No direct applications of this compound have been documented, though functionalization of the 7-position is a potential strategy. |

Catalysis and Reaction Mechanism Studies

The quinoline scaffold is an area of active investigation in the field of catalysis, where it can participate as either a substrate or a ligand. Research into this compound and its derivatives is contributing to the understanding and development of novel catalytic systems.

In the broader context of quinoline chemistry, there is a significant drive toward developing metal-free catalytic reactions to promote environmentally benign chemical transformations. While this compound is not typically employed as an organocatalyst itself, it can be a substrate in metal-free C-4 alkylation reactions. For instance, a method using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles allows for the alkylation of isoquinolines, a class of compounds structurally related to quinolines. Such reactions proceed through a temporary dearomatization strategy without the need for a metal catalyst, showcasing a pathway for functionalizing the heterocyclic core.

This compound is a relevant substrate in the field of photoinduced energy transfer (EnT) catalysis. Researchers have developed photochemical strategies for synthesizing complex, three-dimensional (3D) molecules from various quinolines. In these reactions, visible light is used to excite a photosensitizer, which then transfers its energy to the quinoline substrate. This triplet-triplet energy transfer activates the quinoline, enabling it to undergo a [2π + 2σ] cycloaddition with other molecules, such as bicyclo[1.1.0]butanes. This process initiates the formation of intricate pyridine-fused polycyclic structures, demonstrating a powerful method for increasing molecular complexity under mild conditions.

Table 1: this compound in Catalytic Research

| Research Area | Role of this compound | Catalytic Method | Significance |

|---|---|---|---|

| Metal-Free Catalysis | Substrate | Utilizes nucleophilic reagents (e.g., benzoic acid) for C-H functionalization. | Provides an environmentally friendly pathway for modifying the quinoline structure without metal catalysts. |

| Photoinduced EnT Catalysis | Substrate | Employs a photosensitizer and visible light to initiate cycloaddition reactions. | Enables the construction of complex 3D molecular architectures from a simple heterocyclic core. |

Environmental Chemistry Research: Pollutant Degradation Pathways

The environmental fate of nitrogen-containing heterocyclic compounds like this compound is a critical area of study due to their presence in industrial effluents and shale oil. Research into the microbial degradation of quinoline and its methylated derivatives provides insight into the potential environmental persistence and breakdown pathways of this compound.

Studies have shown that bacterial strains, such as Pseudomonas aeruginosa, can metabolize various methylquinolines. The primary degradation mechanism involves hydroxylation, where a hydroxyl group is added to the molecule, making it more water-soluble and susceptible to further breakdown. However, the position of the methyl groups can significantly influence the rate and extent of degradation. While some isomers are readily hydroxylated, others, particularly those with methyl groups at the 2 or 4 positions, can be more resistant to microbial attack researchgate.net. Therefore, it is expected that the degradation of this compound in the environment would proceed via hydroxylation, though its persistence may be greater than that of unsubstituted quinoline researchgate.net.

Analytical Chemistry Applications: Enhancing Detection and Quantification

In analytical chemistry, the availability of pure, well-characterized reference materials is essential for the accurate identification and quantification of chemical substances in various samples. This compound serves as a valuable analytical standard for this purpose.

Its distinct molecular weight and chemical properties allow it to be used in the calibration of analytical instruments, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). By using a known concentration of this compound, chemists can develop and validate methods to detect its presence in complex matrices like environmental water samples, industrial process streams, or chemical reaction mixtures. This ensures the reliability and accuracy of analytical measurements.

Agrochemical Research: Investigation of Targeted Activity

The quinoline scaffold is recognized as a "privileged structure" in the field of agrochemical research. researchgate.net This means that the quinoline core is frequently found in molecules exhibiting potent biological activities, making it a promising starting point for the development of new pesticides. researchgate.netnih.gov

Researchers actively synthesize and screen libraries of quinoline derivatives for various agrochemical applications, including fungicidal, insecticidal, and herbicidal activities. While specific studies focusing solely on the targeted activity of this compound are not extensively documented, its structure fits the profile of a candidate for such investigations. The methyl groups at the 4 and 7 positions can be further functionalized to modulate the molecule's biological efficacy and target specificity, making it a compound of interest for screening programs aimed at discovering next-generation crop protection agents. nih.govresearchgate.net

Synthetic Scaffolds for Chemical Library Development

A synthetic scaffold is a core molecular framework that can be systematically modified to generate a large collection of related compounds, known as a chemical library. This compound is an excellent example of such a scaffold. nih.govnih.gov Its bicyclic aromatic structure is robust and offers multiple positions for chemical modification.

Starting with the this compound core, chemists can introduce a wide array of functional groups through various organic reactions. This process allows for the creation of hundreds or thousands of unique derivatives. These chemical libraries are then used in high-throughput screening assays to rapidly identify compounds with desired biological properties, such as therapeutic activity against a specific disease target or pesticidal effects. nih.gov The versatility of the quinoline scaffold makes this compound a valuable building block in medicinal chemistry and drug discovery. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic Acid |

| Bicyclo[1.1.0]butanes |

| Vinyl Ketones |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The advancement of synthetic organic chemistry is crucial for unlocking the full potential of 4,7-dimethylquinoline. Future research is focused on creating new methods for adding specific chemical groups to precise locations on the quinoline (B57606) core. These multicomponent reactions (MCRs) are highly efficient, allowing for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.org Such strategies not only improve atom economy but also enable the introduction of diverse functional groups, which is essential for tailoring the properties of the resulting molecules for specific applications. rsc.org

Key areas of development include:

Catalytic C-H Activation : Direct functionalization of carbon-hydrogen bonds offers a more efficient and environmentally friendly alternative to traditional multi-step syntheses.

Flow Chemistry : Continuous flow reactors can provide better control over reaction conditions, leading to higher yields and purity of functionalized this compound derivatives.

Biocatalysis : The use of enzymes as catalysts can enable highly selective transformations that are difficult to achieve with conventional chemical methods.

A summary of emerging synthetic approaches is presented in the table below.

| Synthetic Methodology | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and structural diversity. rsc.org |

| Palladium-Catalyzed Oxidative Cyclization | A method to construct 2,3-disubstituted quinolines from o-vinylanilines and alkynes. | Offers a new approach to building the quinoline core with specific substitutions. researchgate.net |

| Microwave-Assisted Cascade Reactions | Utilizing microwave irradiation to accelerate reactions and improve yields in the synthesis of fused heterocyclic systems. | Reduced reaction times and increased efficiency for creating complex quinoline derivatives. researchgate.net |